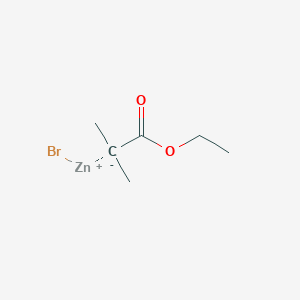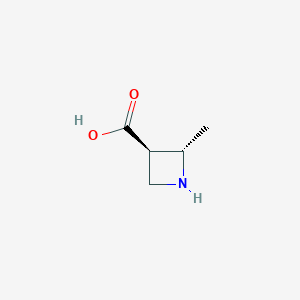
trans-3-Fluoro-4-hydroxy-tetrahydropyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-3-Fluoro-4-hydroxy-tetrahydropyran” is a chemical compound with the CAS Number: 1443112-12-6 and a molecular weight of 120.12 . Its IUPAC name is (3S,4S)-3-fluorotetrahydro-2H-pyran-4-ol .
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, such as “this compound”, is a topic of significant interest due to their presence in a range of biologically important marine natural products . Various strategies for tetrahydropyran synthesis have been developed based on typical retrosynthetic disconnections .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C5H9FO2 . The InChI code for this compound is 1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 120.12 .Scientific Research Applications
Regioselective and Stereospecific Synthesis
One study presented a method for the regioselective and stereospecific formation of 2-ethynyl-3-hydroxytetrahydropyran derivatives , highlighting a highly controlled process for generating tetrahydropyran derivatives with specific configurations. This method emphasizes the importance of precise chemical manipulations for the synthesis of complex organic structures, applicable in the development of pharmaceuticals and materials science (Mukai et al., 1994).
Precursors for Pyran Syntheses
Another significant application is the use of 1,2-dioxines containing tethered hydroxyl functionality as convenient precursors for pyran syntheses . This approach outlines a base-catalyzed rearrangement leading to tetrahydropyran structures, demonstrating the versatility of hydroxyl-functionalized compounds in organic synthesis (Avery et al., 2005).
Stereoselective Synthesis of Multisubstituted Tetrahydropyrans
The acid-catalyzed intramolecular addition of a hydroxy group to alpha-alkylated vinylsilanes has been explored for the stereoselective synthesis of multisubstituted tetrahydropyrans. This research indicates the potential for designing diverse tetrahydropyran-based molecules, which could have implications in synthesizing biologically active compounds (Miura et al., 2002).
Preparation of Dimethoxytetrahydropyrans
The preparation of cis- and trans-2,5-dimethoxytetrahydropyran showcases methods for obtaining tetrahydropyran derivatives with specific substituents, which are crucial for the synthesis of natural products and drug molecules. This research contributes to the arsenal of methods available for the targeted synthesis of organic compounds with desired properties (Srivastava & Brown, 1970).
Synthesis of Diastereoisomeric Compounds
Research on the synthesis of diastereoisomeric 2,4,7-trioxa-3-phospha-3-R-3-thionobicyclo decanes as a model for phosphorus nucleophilic substitution studies reveals the complex interplay between structure and reactivity in organic synthesis. This highlights the role of tetrahydropyran derivatives in studying reaction mechanisms and designing novel compounds (Bouchu & Dreux, 1982).
Safety and Hazards
Future Directions
Tetrahydropyrans are abundantly present in a range of biologically important marine natural products. Therefore, significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . These efforts are likely to continue in the future, given the importance of these compounds in chemical biology and drug discovery .
Mechanism of Action
Target of Action
Trans-3-Fluoro-4-hydroxy-tetrahydropyran is a synthetic compound with potential biological activity . The primary target of this compound is the VHL E3 Ubiquitin Ligase , a protein that plays a crucial role in cellular processes such as protein degradation .
Mode of Action
The compound interacts with its target, the VHL E3 Ubiquitin Ligase, in a stereoselective fashion . The presence of the 4-hydroxyl group is essential for this stereoselective interaction . The compound’s fluorine atom has a trans arrangement with the hydrogen atoms, which is compatible with the target’s structure .
Biochemical Pathways
The interaction of this compound with VHL E3 Ubiquitin Ligase affects the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell . The compound’s interaction with the ligase can influence the degradation of specific proteins, leading to downstream effects on cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on its interaction with VHL E3 Ubiquitin Ligase . By influencing the activity of this ligase, the compound can affect the degradation of proteins and potentially alter cellular processes .
properties
IUPAC Name |
(3S,4S)-3-fluorooxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2/c6-4-3-8-2-1-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXRZCAECMOKSR-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]([C@H]1O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2253105-34-7 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2253105-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![t-Butyl N-[(6S)-1,4-oxazepan-6-yl]carbamate](/img/structure/B6307963.png)

![(R)-2-[[3,5-Bis(trifluoromethyl)phenyl]thioureido]-N-benzyl-N,3,3-trimethylbutanamide, 98%, 99% ee](/img/structure/B6307965.png)
![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1-phenylpropan-2-amine, 97%](/img/structure/B6307973.png)
![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)
![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)
